molecular formula C17H22N4O2 B6453952 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2548989-28-0

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B6453952
M. Wt: 314.4 g/mol
InChI Key: XDFXHSWNYIXFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, also known as 4M6P, is an organic compound with a unique structure. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a member of the pyrimidine family of compounds. 4M6P has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
4-methoxy-2,6-dichloropyrimidine, 4-(chloromethyl)-1-methylpiperidine, 3-methyl-2-pyridine methanol, potassium carbonate, dimethylformamide, acetonitrile, tetrahydrofuran, sodium hydroxide, wate

Reaction
Step 1: Synthesis of 4-(chloromethyl)-1-methylpiperidine by reacting 1-methylpiperidine with formaldehyde and hydrogen chloride in acetonitrile., Step 2: Synthesis of 3-methyl-2-pyridine methanol by reacting 3-methylpyridine with methanol in the presence of potassium carbonate., Step 3: Synthesis of the intermediate compound by reacting 4-(chloromethyl)-1-methylpiperidine with 3-methyl-2-pyridine methanol in the presence of sodium hydroxide and dimethylformamide., Step 4: Synthesis of the final product by reacting the intermediate compound with 4-methoxy-2,6-dichloropyrimidine in the presence of tetrahydrofuran and sodium hydroxide., Step 5: Purification of the final product by recrystallization from water.

Scientific Research Applications

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. It has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body. It has also been used in the study of cell differentiation and the development of new cancer treatments. Additionally, 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has been used in the development of new nanomaterials and nanotechnology.

Mechanism Of Action

The mechanism of action of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is not completely understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These biochemical reactions can lead to a variety of physiological effects, depending on the type of receptor that is activated. Additionally, 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine are still being studied. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. Additionally, 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has been shown to have an effect on the endocrine system, as well as the nervous system. It has been shown to affect the production and release of various hormones, as well as to affect the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity level. However, 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it can be difficult to control the concentration of the compound in solution, which can make it difficult to obtain consistent results.

Future Directions

The potential future directions for 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine are numerous. One potential direction is the development of new drugs and therapies based on the compound. Additionally, further research into the biochemical and physiological effects of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine could lead to new treatments for various diseases. Additionally, further research into the synthesis of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine could lead to the development of new nanomaterials and nanotechnology. Finally, further research into the mechanism of action of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine could lead to a better understanding of the biochemical and physiological processes in the body.

properties

IUPAC Name

4-methoxy-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22-2)20-12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFXHSWNYIXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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